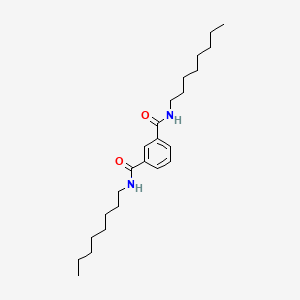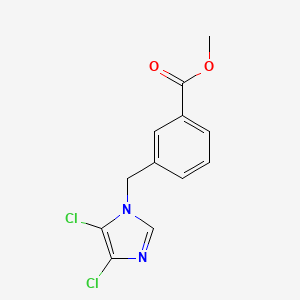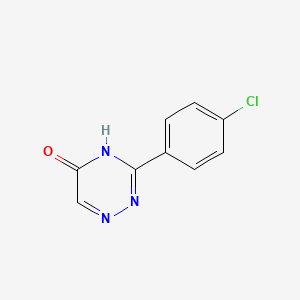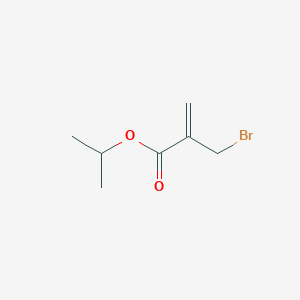![molecular formula C14H12O2 B12556791 [1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy- CAS No. 151038-65-2](/img/structure/B12556791.png)
[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group and an aldehyde group attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in [1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy- can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of [1,1’-Biphenyl]-2-carboxylic acid, 6-methoxy-.
Reduction: Formation of [1,1’-Biphenyl]-2-methanol, 6-methoxy-.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules .
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential biological activities and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties and as a precursor for drug development.
Industry:
- Utilized in the production of advanced materials and polymers.
- Applied in the development of optoelectronic devices and sensors .
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy- depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy group can influence the compound’s electronic properties and reactivity .
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-2-carboxaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.
[1,1’-Biphenyl]-4-carboxaldehyde, 6-methoxy-: Differently substituted biphenyl with variations in chemical properties.
Uniqueness:
- The presence of both the methoxy and aldehyde groups in [1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy- provides unique reactivity and versatility in chemical synthesis.
- Its specific substitution pattern allows for targeted applications in various fields, including materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
151038-65-2 |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
3-methoxy-2-phenylbenzaldehyde |
InChI |
InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-15)14(13)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI-Schlüssel |
UYBCQXZXPIRFKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)




![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)



![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)

![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
